molecular formula C18H12N2O4 B273907 2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

Cat. No. B273907
M. Wt: 320.3 g/mol
InChI Key: DGEHXPJOTKMPRN-MBXCTOFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. This compound is also known as nitrophenyl oxazole and has a molecular formula of C16H11N3O3. It is a yellow crystalline powder with a melting point of 215-217°C.

Mechanism of Action

The exact mechanism of action of 2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial cells through the disruption of the bacterial cell membrane. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity. It has also been found to exhibit low cytotoxicity towards mammalian cells, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of 2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one. One potential area of research is the development of new antimicrobial agents based on this compound. Another potential area of research is the development of new fluorescent probes for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one can be achieved through various methods. One of the most commonly used methods is the reaction of 3-nitrobenzaldehyde with 3-phenyl-2-propenoic acid in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with urea in the presence of a catalyst to form the desired oxazole.

Scientific Research Applications

2-{3-nitrophenyl}-4-(3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

(4E)-2-(3-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H12N2O4/c21-18-16(11-4-8-13-6-2-1-3-7-13)19-17(24-18)14-9-5-10-15(12-14)20(22)23/h1-12H/b8-4+,16-11+

InChI Key

DGEHXPJOTKMPRN-MBXCTOFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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